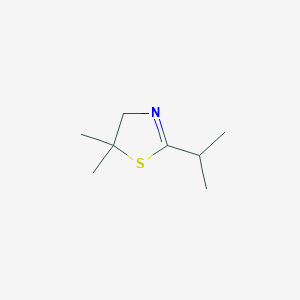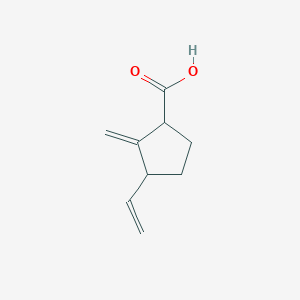
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 3-(2-methylenevinyl)cyclopentanecarboxylic acid or CPMA, and it is a cyclic unsaturated carboxylic acid. CPMA has been used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including natural products and pharmaceuticals. CPMA derivatives have been synthesized and tested for their biological activities, such as anticancer, antimicrobial, and antiviral activities. CPMA has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions and cycloadditions.
Wirkmechanismus
The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. CPMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPMA has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Biochemische Und Physiologische Effekte
CPMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase. CPMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPMA has been shown to have antiviral activity against HIV and herpes simplex virus. In addition, CPMA has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPMA in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds. CPMA derivatives have been synthesized and tested for their biological activities, which makes it a valuable tool in drug discovery. However, one limitation of using CPMA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving CPMA. One direction is the synthesis of new CPMA derivatives and testing them for their biological activities. Another direction is the development of new synthetic methods for CPMA and its derivatives. CPMA could also be used as a ligand in metal-catalyzed reactions, and further research in this area could lead to the development of new synthetic methodologies. Finally, CPMA could be used as a starting material for the synthesis of new materials with unique properties, such as polymers and nanoparticles.
Synthesemethoden
The synthesis of CPMA involves the reaction between cyclopentadiene and acrolein. This reaction yields a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction to produce CPMA. The reaction is carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of CPMA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reactants.
Eigenschaften
CAS-Nummer |
108451-43-0 |
|---|---|
Produktname |
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-ethenyl-2-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,7-8H,1-2,4-5H2,(H,10,11) |
InChI-Schlüssel |
FFHFXYHAGXQKOQ-UHFFFAOYSA-N |
SMILES |
C=CC1CCC(C1=C)C(=O)O |
Kanonische SMILES |
C=CC1CCC(C1=C)C(=O)O |
Synonyme |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



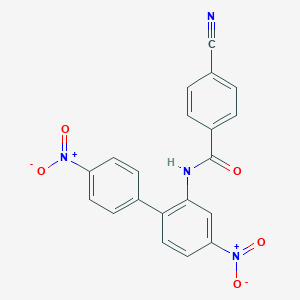
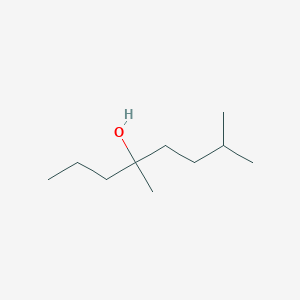
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
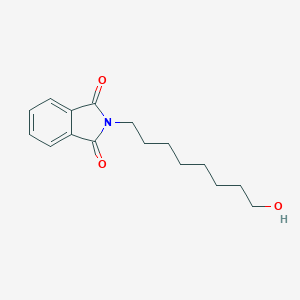
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)



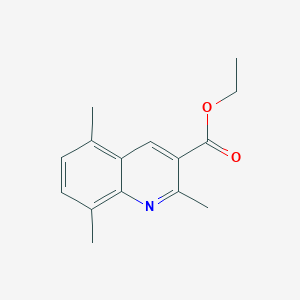
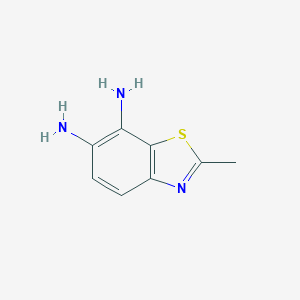

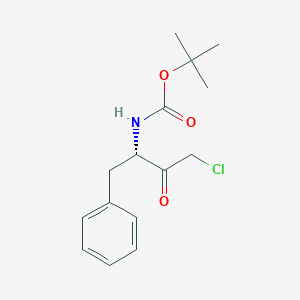
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
